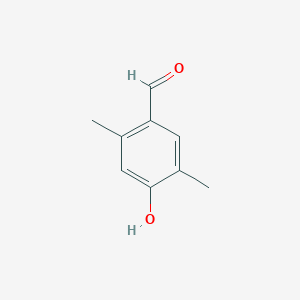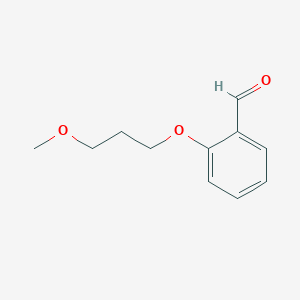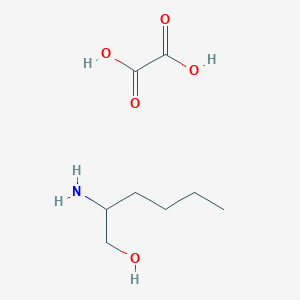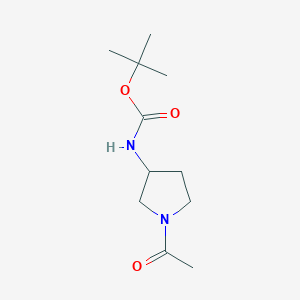
1-Acétyl-3-(BOC-Amino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-3-(BOC-Amino)pyrrolidine is a chemical compound belonging to the pyrrolidine family. It is characterized by the presence of an acetyl group at the first position and a tert-butoxycarbonyl (BOC) protected amino group at the third position of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.
Applications De Recherche Scientifique
1-Acetyl-3-(BOC-Amino)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those involving pyrrolidine derivatives.
Material Science: It serves as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-(BOC-Amino)pyrrolidine can be synthesized through several methods. One common approach involves the protection of the amino group in pyrrolidine using di-tert-butyl dicarbonate (Boc2O) to form 3-(BOC-Amino)pyrrolidine. This intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as triethylamine to yield 1-Acetyl-3-(BOC-Amino)pyrrolidine .
Industrial Production Methods: Industrial production of 1-Acetyl-3-(BOC-Amino)pyrrolidine typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-3-(BOC-Amino)pyrrolidine undergoes various chemical reactions including:
Substitution Reactions: The BOC-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the BOC group.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the acetyl group.
Major Products:
Deprotected Amine: Formed by removing the BOC group.
Alcohol: Formed by reducing the acetyl group.
Mécanisme D'action
The mechanism of action of 1-Acetyl-3-(BOC-Amino)pyrrolidine largely depends on its role as an intermediate in chemical reactions. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various molecular targets. The acetyl group can also undergo transformations that facilitate the formation of more complex molecules .
Comparaison Avec Des Composés Similaires
3-(BOC-Amino)pyrrolidine: Lacks the acetyl group but shares the BOC-protected amino group.
1-Acetylpyrrolidine: Lacks the BOC-protected amino group but contains the acetyl group.
Uniqueness: 1-Acetyl-3-(BOC-Amino)pyrrolidine is unique due to the presence of both the acetyl and BOC-protected amino groups, which allows for selective deprotection and further functionalization. This dual functionality makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOCMEGQRKOYAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
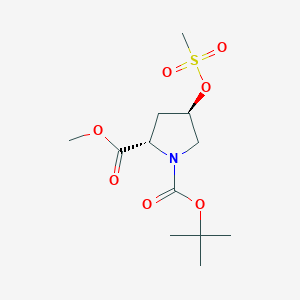
![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)
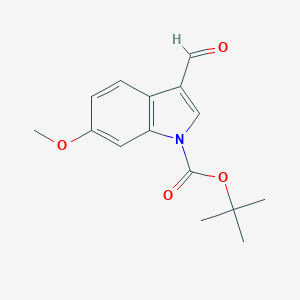
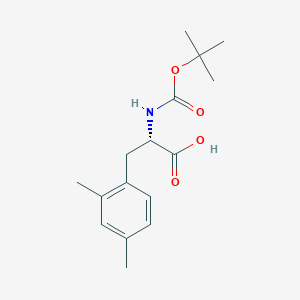
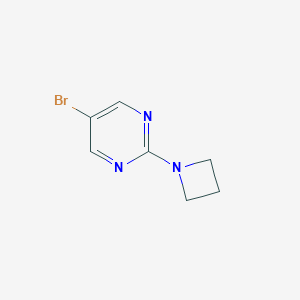
![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)
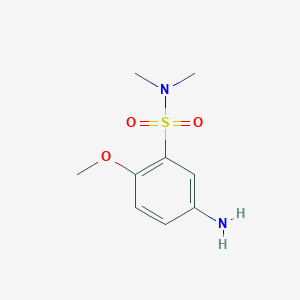
![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
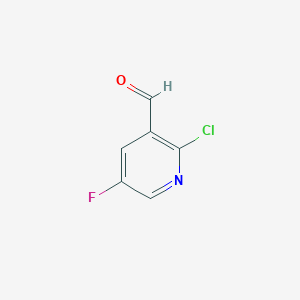
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)
